molecular formula C13H10N2O B14709911 1-(Pyridin-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one CAS No. 13344-54-2

1-(Pyridin-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one

Cat. No.: B14709911
CAS No.: 13344-54-2
M. Wt: 210.23 g/mol
InChI Key: AQIFCKDIMWXKDX-UHFFFAOYSA-N
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Description

1-Pyridin-2-yl-3-pyridin-3-ylprop-2-en-1-one is a heterocyclic compound featuring two pyridine rings connected by a prop-2-en-1-one linker

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-pyridin-2-yl-3-pyridin-3-ylprop-2-en-1-one typically involves the condensation of pyridine derivatives with appropriate aldehydes or ketones. One common method is the reaction of 2-pyridinecarboxaldehyde with 3-pyridinecarboxaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Pyridin-2-yl-3-pyridin-3-ylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic substitution reactions can occur at the pyridine rings, facilitated by reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Corresponding pyridine N-oxides.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

1-Pyridin-2-yl-3-pyridin-3-ylprop-2-en-1-one has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of glycolysis in cancer cells. It targets key enzymes involved in the glycolytic pathway, thereby reducing the energy supply to rapidly proliferating cells. This mechanism is particularly effective in cancer cells that rely heavily on glycolysis for energy production .

Comparison with Similar Compounds

    Pyridine: A simpler heterocyclic compound with a single nitrogen atom in a six-membered ring.

    Pyrimidine: Similar to pyridine but with two nitrogen atoms in the ring.

    Quinoline: Contains a fused benzene and pyridine ring.

Uniqueness: 1-Pyridin-2-yl-3-pyridin-3-ylprop-2-en-1-one is unique due to its dual pyridine rings connected by a prop-2-en-1-one linker, which imparts distinct electronic and steric properties. This structure allows for specific interactions with biological targets and makes it a versatile scaffold for further chemical modifications .

Properties

CAS No.

13344-54-2

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

1-pyridin-2-yl-3-pyridin-3-ylprop-2-en-1-one

InChI

InChI=1S/C13H10N2O/c16-13(12-5-1-2-9-15-12)7-6-11-4-3-8-14-10-11/h1-10H

InChI Key

AQIFCKDIMWXKDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)C=CC2=CN=CC=C2

Origin of Product

United States

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